![molecular formula C10H11F3O B1352478 1-[4-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 67081-98-5](/img/structure/B1352478.png)
1-[4-(Trifluoromethyl)phenyl]propan-1-ol
Overview
Description
1-[4-(Trifluoromethyl)phenyl]propan-1-ol, also known as TFMP, is an organic compound with the chemical formula C10H11F3O . It is also known by other names such as 1-4-trifluoromethyl phenyl propan-1-ol, 1-4-trifluoromethylphenyl-1-propanol, 4-1-hydroxypropyl benzotrifluoride, and alpha-ethyl-4-trifluoromethyl benzyl alcohol .
Molecular Structure Analysis
The molecular formula of 1-[4-(Trifluoromethyl)phenyl]propan-1-ol is C10H11F3O . The molecular weight is approximately 204.19 g/mol .Scientific Research Applications
Proteomics Research
“1-[4-(Trifluoromethyl)phenyl]propan-1-ol” is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a specialty reagent in the identification and quantification of proteins, particularly in mass spectrometry-based proteomic analysis . Its unique chemical properties may help in stabilizing certain protein structures or in the modification of proteins to enhance their detection.
Medicinal Chemistry
In medicinal chemistry, this compound may serve as a precursor or an intermediate in the synthesis of pharmaceuticals. Its trifluoromethyl group is particularly of interest due to its ability to improve the metabolic stability of potential drug candidates. It could be involved in the synthesis of compounds with central nervous system activity or those targeting G-protein-coupled receptors .
Agriculture
“1-[4-(Trifluoromethyl)phenyl]propan-1-ol” could have applications in the development of agrochemicals. The trifluoromethyl group is known to confer herbicidal, fungicidal, and insecticidal properties to molecules. Researchers might explore its use in creating new formulations that can protect crops from pests and diseases while being safe for the environment .
Materials Science
This compound may be used in materials science for the development of novel materials with specific optical or electronic properties. Its incorporation into polymers or coatings could result in materials with enhanced durability, resistance to degradation, or unique refractive indices suitable for advanced optics applications .
Environmental Science
In environmental science, “1-[4-(Trifluoromethyl)phenyl]propan-1-ol” might be studied for its environmental fate and transport. Understanding how this compound degrades or persists in various environmental compartments is crucial for assessing its potential impact on ecosystems and for the development of remediation strategies if necessary .
Analytical Chemistry
Lastly, in analytical chemistry, this compound can be used as a standard or reference material in chromatographic analyses. Its well-defined physical and chemical properties make it suitable for calibrating instruments or validating analytical methods that are used to detect and quantify other substances .
Mechanism of Action
Target of Action
It is structurally similar to (s)-fluoxetine, an antidepressant drug . Fluoxetine primarily targets the serotonin transporter (SERT), inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft .
Mode of Action
Fluoxetine binds to the serotonin transporter, blocking the reuptake of serotonin and leading to increased serotonin concentrations in the synaptic cleft . This results in prolonged serotonergic activity, which is associated with mood elevation .
Biochemical Pathways
If we consider its similarity to (s)-fluoxetine, it may affect the serotonergic system, influencing mood and behavior .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and to be permeable to the blood-brain barrier .
Result of Action
Based on its structural similarity to (s)-fluoxetine, it may lead to increased serotonergic activity, which is associated with mood elevation .
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPWVWRWAPFFNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415655 | |
Record name | 1-[4-(trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
CAS RN |
67081-98-5 | |
Record name | 1-[4-(trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(trifluoromethyl)phenyl]propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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